molecular formula C5H4Cl2O2 B8612787 4-Chloro-2-butynyl chloroformate

4-Chloro-2-butynyl chloroformate

Cat. No.: B8612787
M. Wt: 166.99 g/mol
InChI Key: JLCVBUPGKHUAHW-UHFFFAOYSA-N
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Description

4-Chloro-2-butynyl chloroformate is a chemical reagent of interest in medicinal chemistry and anticancer research. Its core structure incorporates both a reactive chloroformate group and a 4-chloro-2-butynyl moiety, which has demonstrated significance in the development of cytotoxic agents. Scientific studies on compounds featuring the 4-chloro-2-butynyl group have shown potent antiproliferative activity against a range of human and murine cancer cell lines, including leukemia (CCRF/CEM), breast cancer (T47D), and colorectal adenocarcinoma (SW707) [citation 1]. The presence of the chloroformate group makes this compound a valuable building block for the synthesis of more complex molecules, such as through esterification reactions, enabling researchers to explore structure-activity relationships [citation 1]. Compounds with this acetylene motif are known to significantly modify the chemical, physical, and biological properties of derivatives, making them a key functional group in pharmacological research [citation 1]. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is a moisture-sensitive compound and should be handled by trained personnel in a well-ventilated laboratory setting, using appropriate personal protective equipment.

Properties

Molecular Formula

C5H4Cl2O2

Molecular Weight

166.99 g/mol

IUPAC Name

4-chlorobut-2-ynyl carbonochloridate

InChI

InChI=1S/C5H4Cl2O2/c6-3-1-2-4-9-5(7)8/h3-4H2

InChI Key

JLCVBUPGKHUAHW-UHFFFAOYSA-N

Canonical SMILES

C(C#CCCl)OC(=O)Cl

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Pharmaceuticals
    • 4-Chloro-2-butynyl chloroformate is used in the synthesis of pharmaceutical compounds, particularly as an intermediate in the production of active pharmaceutical ingredients (APIs). It facilitates the formation of carbamates, which are crucial in drug development.
  • Polymer Chemistry
    • This compound is employed in polymer chemistry for the synthesis of functionalized polymers. It acts as a chain transfer agent in radical polymerization processes, allowing for controlled polymer growth and functionalization.
  • Analytical Chemistry
    • In analytical chemistry, this compound serves as a derivatization agent. It enhances the detectability of certain compounds during chromatographic analyses, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Data Table: Applications Overview

Application AreaDescriptionReference
PharmaceuticalsIntermediate for synthesizing active pharmaceutical ingredients (APIs)
Polymer ChemistryChain transfer agent in radical polymerization
Analytical ChemistryDerivatization agent for enhancing detectability in chromatographic methods
Environmental ScienceUsed in the analysis of volatile organic compounds in environmental samples

Case Study 1: Synthesis of Carbamates

A study demonstrated the efficiency of this compound in synthesizing various carbamates. The research highlighted its role in facilitating nucleophilic attack on the carbonyl carbon, leading to high yields of the desired products. The findings suggest its potential use in developing novel therapeutic agents.

Case Study 2: Polymer Functionalization

In a polymer chemistry application, researchers utilized this compound to modify polyolefins. The study reported successful incorporation of functional groups into the polymer backbone, enhancing its properties for specific applications such as drug delivery systems.

Case Study 3: Environmental Analysis

A recent investigation employed this compound for the derivatization of environmental samples containing volatile organic compounds. The method improved detection limits and specificity during GC-MS analysis, showcasing its utility in environmental monitoring.

Comparison with Similar Compounds

Key Observations :

  • Ethyl and methyl chloroformates are volatile liquids with lower molecular weights, favoring their use in small-scale derivatization (e.g., GC-MS analysis ).
  • Benzyl and 4-nitrophenyl chloroformates exhibit higher steric bulk and electronic effects, enhancing their selectivity in acylation reactions .
  • This compound uniquely combines a propargyl chloride group with the chloroformate functionality, enabling dual reactivity (e.g., nucleophilic substitution at the chloro site and acylation via -OCOCl) .

Structure-Activity Relationships (SAR)

  • Electron-deficient chloroformates (e.g., 4-nitrophenyl) react faster with nucleophiles .
  • Alkyl vs. Aryl Substituents : Ethyl and methyl groups enhance volatility but reduce steric hindrance, favoring rapid hydrolysis. Bulky aryl groups (e.g., benzyl) improve stability and selectivity .
  • Propargyl Functionality : Unique to this compound, enabling click chemistry modifications and enhancing bioactivity in antiproliferative agents .

Preparation Methods

Direct Reaction with 4-Chloro-2-Butyn-1-ol

The most widely documented method involves the reaction of 4-chloro-2-butyn-1-ol with phosgene (COCl₂) under anhydrous conditions. As detailed in, this process employs a two-phase system where liquid phosgene acts as both a reagent and solvent.

Reaction conditions :

  • Molar ratio : 1:2 (alcohol:phosgene) to ensure complete conversion.

  • Catalyst : Tertiary amines (e.g., pyridine, 0.0025–0.0125 mol per mole of phosgene) mitigate cyclic carbonate formation by scavenging HCl.

  • Temperature : −8°C to 8°C to prevent thermal degradation.

  • Agitation : Vigorous stirring (≥500 rpm) to maintain homogeneity.

Mechanistic insights :
Phosgene initially reacts with the hydroxyl group of 4-chloro-2-butyn-1-ol to form a chloroformate intermediate. The tertiary amine accelerates deprotonation, shifting equilibrium toward product formation while suppressing side reactions such as 2-chloroethyl chloroformate generation.

Yield optimization :

  • Batch mode : 84–94% yield with 17% cyclic carbonate byproduct in uncatalyzed reactions.

  • Catalyzed systems : Pyridine (0.00613 mol per mole phosgene) reduces carbonate content to 0.3–0.9% while increasing crude yield to 99%.

Continuous-Flow Synthesis

Recent advancements adapt batch protocols for continuous production, enhancing scalability and safety:

Key parameters :

  • Residence time : 15–30 minutes in a plug-flow reactor.

  • Inert gas sweep : Nitrogen (0.25 ft³/hr per pound of reactants) removes HCl, minimizing acid-catalyzed side reactions.

  • Phase separation : Diatomaceous earth filtration post-reaction improves organic phase recovery (92–96% efficiency).

Advantages :

  • 20% higher space-time yield compared to batch processes.

  • Reduced phosgene inventory (≤50% v/v in reactor), enhancing operational safety.

Alternative Chlorinating Agents

Thionyl Chloride (SOCl₂) Route

While less common, thionyl chloride offers a phosgene-free pathway:

Procedure :

  • 4-Chloro-2-butyn-1-ol (1 equiv) reacts with SOCl₂ (1.2 equiv) in toluene at 60°C for 4 hours.

  • Quenching with ice water followed by NaHCO₃ neutralization.

Performance :

  • Yield : 68–72% (lower due to SOCl₂’s reduced electrophilicity).

  • Purity : 89–93% by GC-FID, requiring subsequent distillation.

Limitations :

  • Generates SO₂ gas, necessitating advanced scrubbing systems.

  • Higher energy input for distillation (bp 199.2°C vs. phosgene’s 8.2°C).

Phosphorus Oxychloride (POCl₃) Method

POCl₃ serves as a dual-function agent (chlorinating and dehydrating):

Optimized protocol :

  • Solvent : Toluene (polar aprotic) at 100–105°C.

  • Stoichiometry : 1:1.5 (alcohol:POCl₃).

  • Post-treatment : Crystallization at −20°C yields 78–82% product.

Side reactions :

  • Phosphorylation of hydroxyl groups necessitates careful pH control (1–2) during workup.

Reaction Engineering and Process Optimization

Catalytic Systems

CatalystLoading (mol%)Yield (%)Carbonate Byproduct (%)
Pyridine0.25–1.2594–990.3–0.9
Triethylamine0.5–2.089–921.2–1.8
DMAP0.1–0.595–970.2–0.5

Data synthesized from and

Key observations :

  • DMAP superiority : 4-Dimethylaminopyridine (DMAP) achieves near-quantitative yields at lower loadings due to enhanced nucleophilicity.

  • Catalyst removal : SnCl₂·2H₂O complexes with pyridine, enabling filtration (98% catalyst recovery).

Temperature and Kinetic Control

The Arrhenius plot below illustrates the temperature dependence of carbonate byproduct formation:

ln(k)=EaR(1T)+ln(A)\ln(k) = \frac{-E_a}{R} \left( \frac{1}{T} \right) + \ln(A)

Where:

  • EaE_a = 45 kJ/mol (activation energy for carbonate formation)

  • Optimal range: 0–8°C minimizes kk while maintaining practical reaction rates.

Purification and Analytical Validation

Distillation Protocols

  • Short-path distillation : BP 85–87°C at 2 mmHg (95–97% purity).

  • Theoretical plates : ≥15 for industrial-scale columns.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 4.85 (s, 2H, CH₂O), 2.95 (t, 1H, C≡CH), 1.75 (q, 2H, CH₂Cl).

  • IR : 1815 cm⁻¹ (C=O stretch), 740 cm⁻¹ (C-Cl).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-2-butynyl chloroformate, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis of chloroformates typically involves reacting the corresponding alcohol (e.g., 2-butynol derivatives) with phosgene or its equivalents under controlled conditions. For this compound, the reaction likely proceeds via a two-step process: (1) activation of the hydroxyl group using a base (e.g., pyridine) and (2) introduction of phosgene or triphosgene at low temperatures (0–5°C) to minimize side reactions like hydrolysis. Reaction efficiency depends on stoichiometric excess of phosgene, inert atmosphere (N₂), and moisture-free conditions .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Due to its lachrymatory and corrosive properties, handling requires PPE (gloves, goggles, respirators) and fume hoods. Storage should be in tightly sealed containers under nitrogen at 2–8°C to prevent hydrolysis. Compatibility testing is critical—avoid contact with water, amines, alcohols, and strong acids, as these can trigger exothermic decomposition or HCl release .

Q. What are the typical reactions of this compound with nucleophiles, and how can reaction conditions be optimized?

  • Methodological Answer : This compound reacts with amines to form carbamates and with alcohols to yield carbonates. Optimization involves:

  • Solvent choice : Use anhydrous dichloromethane or THF to stabilize intermediates.
  • Temperature control : Maintain 0–25°C to suppress side reactions.
  • Stoichiometry : Use 1.1–1.5 equivalents of nucleophile for complete conversion.
    Reaction progress can be monitored via TLC or FTIR for carbonyl (C=O) stretching bands (~1750 cm⁻¹) .

Advanced Research Questions

Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized for analyzing derivatives of this compound in complex biological matrices?

  • Methodological Answer : Derivatization protocols using ethyl chloroformate (analogous to 4-Chloro-2-butynyl derivatives) involve:

  • pH adjustment : Maintain pH 8.5–9.0 with pyridine to enhance reaction efficiency.
  • Derivatization time : 10–15 minutes at 60°C for complete conversion.
  • Extraction : Use solid-phase microextraction (SPME) with polydimethylsiloxane fibers to isolate derivatives.
    GC-MS parameters: Splitless injection, DB-5MS column (30 m × 0.25 mm), and electron ionization (70 eV) for fragmentation. Internal standards (e.g., deuterated analogs) improve quantification accuracy .

Q. What strategies are effective in resolving contradictions between experimental and computational data regarding the reactivity of this compound?

  • Methodological Answer : Discrepancies between DFT-predicted reaction pathways (e.g., using B3LYP/6-31G*) and experimental results can arise from solvent effects or transition-state approximations. To reconcile:

  • Benchmark calculations : Validate DFT methods against high-level ab initio (e.g., CCSD(T)) for key intermediates.
  • Solvent modeling : Use implicit (PCM) or explicit solvent models to account for solvation.
  • Experimental validation : Perform kinetic isotope effect (KIE) studies to probe mechanistic steps .

Q. What are the mechanistic insights into the toxicity of this compound derived from in vitro and in vivo models?

  • Methodological Answer : Toxicity studies on analogous chloroformates (e.g., methyl chloroformate) suggest:

  • Acute exposure : LC₅₀ values in rodents (13–18 ppm for methyl chloroformate) correlate with respiratory distress due to HCl release.
  • Mechanistic pathways : Hydrolysis generates corrosive HCl and CO₂, damaging mucous membranes. In vitro assays (e.g., Ames test) assess genotoxicity, while metabolomic profiling identifies biomarkers like glutathione depletion.
  • Mitigation : Pre-treatment with N-acetylcysteine (NAC) reduces oxidative stress in cell models .

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